molecular formula C6H16N2 B583722 1,6-Diaminohexane-d12 CAS No. 284474-80-2

1,6-Diaminohexane-d12

Cat. No.: B583722
CAS No.: 284474-80-2
M. Wt: 128.281
InChI Key: NAQMVNRVTILPCV-LBTWDOQPSA-N
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Description

It is a linear aliphatic diamine with the molecular formula H2NCD2(CD2)4CD2NH2 and a molecular weight of 128.28 g/mol . This compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the non-deuterated form. The deuterium labeling makes it particularly useful in various scientific research applications, including nuclear magnetic resonance (NMR) spectroscopy.

Mechanism of Action

Target of Action

1,6-Diaminohexane-d12, also known as 1,6-Hexane-d12-diamine or Hexamethylene-d12-diamine , is a deuterated compound with the molecular formula H2NCD2(CD2)4CD2NH2 It’s non-deuterated counterpart, 1,6-diaminohexane, is known to cause severe skin burns and eye damage, and may cause respiratory irritation . It is also harmful if swallowed or in contact with skin .

Mode of Action

It is known that the compound can cause irritation and damage to the skin, eyes, and respiratory system . This suggests that it interacts with biological tissues, possibly through chemical reactions with cellular components, leading to tissue damage and irritation.

Biochemical Pathways

Several synthetic pathways of 1,6-Diaminohexane have been proposed based on glutamate or adipic acid . These pathways involve metabolic engineering and biocatalysis .

Result of Action

It is known that exposure to the compound can cause severe skin burns, eye damage, and respiratory irritation . These effects suggest that the compound interacts with cellular components, leading to tissue damage and inflammation.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature, as suggested by its storage temperature of 2-8°C . Additionally, its reactivity and potential for causing harm may be influenced by its concentration and the duration of exposure.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Diaminohexane-d12 can be synthesized through the catalytic hydrogenation of adiponitrile-d12. The reaction involves the use of a deuterium gas atmosphere and a suitable catalyst, such as Raney nickel or palladium on carbon, under high pressure and temperature conditions . The reaction proceeds as follows:

NC-(CD2)4-CN+4D2H2N-(CD2)6-NH2\text{NC-(CD2)4-CN} + 4\text{D2} \rightarrow \text{H2N-(CD2)6-NH2} NC-(CD2)4-CN+4D2→H2N-(CD2)6-NH2

Industrial Production Methods

Industrial production of this compound typically involves the same catalytic hydrogenation process but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity of the deuterated product. The use of high-purity deuterium gas and advanced catalytic systems is essential for efficient production .

Chemical Reactions Analysis

Types of Reactions

1,6-Diaminohexane-d12 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,6-Diaminohexane-d12 is widely used in scientific research due to its deuterium labeling. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,6-Diaminohexane-d12 is unique due to its complete deuteration, which provides distinct advantages in NMR spectroscopy and other analytical techniques. The presence of deuterium atoms enhances the resolution and sensitivity of analytical methods, making it a preferred choice for detailed molecular studies .

Properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6-dodecadeuteriohexane-1,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2/c7-5-3-1-2-4-6-8/h1-8H2/i1D2,2D2,3D2,4D2,5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQMVNRVTILPCV-LBTWDOQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCN)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])C([2H])([2H])C([2H])([2H])N)C([2H])([2H])C([2H])([2H])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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